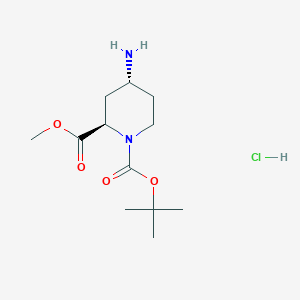
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent deprotection and purification steps. Common reagents used in these reactions include tert-butyl chloroformate, methylamine, and various solvents such as dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or hydroxylamine derivative.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 1-Tert-butyl 2-methyl (2r,4r)-4-hydroxypiperidine-1,2-dicarboxylate
- 1-Tert-butyl 2-methyl (2r,4r)-4-aminopyrrolidine-1,2-dicarboxylate
Uniqueness
1-Tert-butyl 2-methyl (2r,4r)-4-aminopiperidine-1,2-dicarboxylate hydrochloride stands out due to its specific structural features, which confer unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various biological targets makes it a valuable tool in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H23ClN2O4 |
|---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-aminopiperidine-1,2-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-6-5-8(13)7-9(14)10(15)17-4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9-;/m1./s1 |
InChI Key |
PXHWVFRNYYJQOO-VTLYIQCISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@@H]1C(=O)OC)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


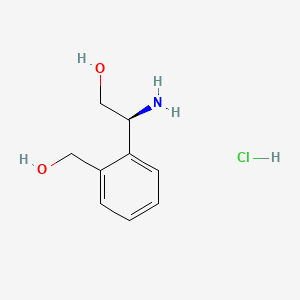


![(S)-Methyl 2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylate dihydrochloride](/img/structure/B14039592.png)
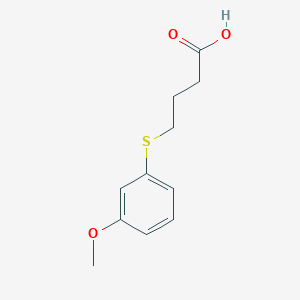



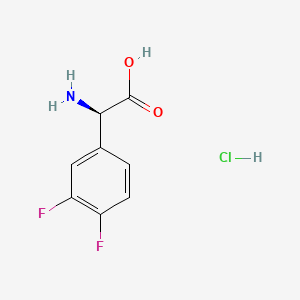
![2-(1,1-Dioxido-1-thia-8-azaspiro[4.5]decan-4-yl)isoindoline-1,3-dione](/img/structure/B14039630.png)
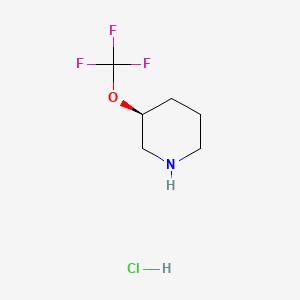
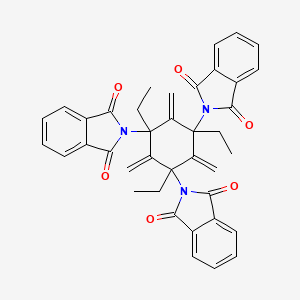
![2-[4-[(E)-2-(3,5-dichlorophenyl)ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14039648.png)

